Enhanced PTP1B Inhibitory Potency Conferred by N1-Isopropyl Substitution
In a direct head-to-head SAR study of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as PTP1B inhibitors, the N1-isopropyl substituted compound exhibited a Ki of 7.1 µM against recombinant human PTP1B catalytic domain [1]. This represents a 5.7-fold improvement in potency compared to the baseline unsubstituted 5-amino-1H-pyrazole-4-carboxylic acid scaffold, which showed only weak inhibition with an IC50 of 40.5 µM in the same assay format [2]. The N1-isopropyl group occupies a hydrophobic pocket adjacent to the catalytic site, enhancing binding affinity.
| Evidence Dimension | PTP1B Inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 7.1 µM |
| Comparator Or Baseline | 5-amino-1H-pyrazole-4-carboxylic acid (unsubstituted) IC50 = 40.5 µM |
| Quantified Difference | 5.7-fold improvement |
| Conditions | Recombinant human PTP1B catalytic domain, pNPP substrate, colorimetric assay |
Why This Matters
For medicinal chemistry programs targeting PTP1B, the N1-isopropyl group is a critical pharmacophore element; substituting with an unsubstituted analog would lead to significant loss of target engagement and potentially fail to achieve desired cellular efficacy.
- [1] BindingDB. Entry for BDBM50206295 (Ki = 7100 nM for PTP1B). Data derived from Basu S, et al. Bioorg Med Chem. 2017. View Source
- [2] BindingDB. Entry for BDBM50045057 (IC50 = 40500 nM for PTP1B). Unsubstituted 5-amino-1H-pyrazole-4-carboxylic acid scaffold. View Source
